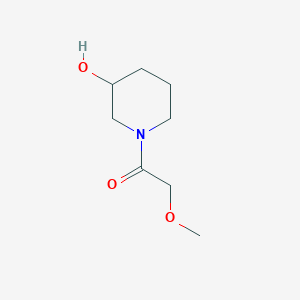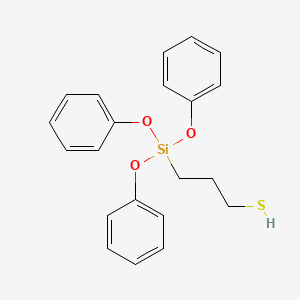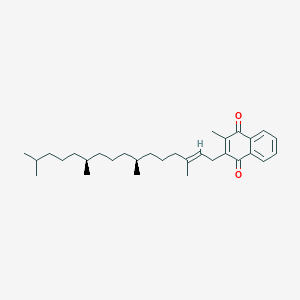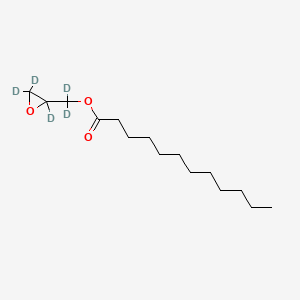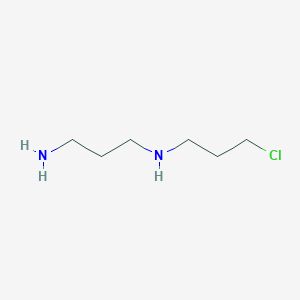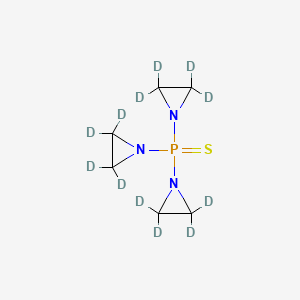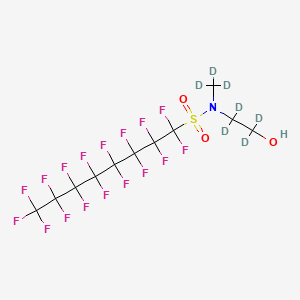
Tamoxifen-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful in various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled precursors into the tamoxifen molecule. One common method is the coupling of an alkenyllithium reagent with a high (Z/E) selectivity using a palladium nanoparticle-based catalyst . This method provides excellent atom economy and reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using liquid chromatography and verification using mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Tamoxifen-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
Reduction: Formation of less active metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include active metabolites like 4-hydroxytamoxifen and endoxifen, which are significantly more potent than tamoxifen itself .
Wissenschaftliche Forschungsanwendungen
Tamoxifen-13C6 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of tamoxifen and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: In studies involving the metabolism and pharmacokinetics of tamoxifen.
Medicine: For therapeutic drug monitoring and to understand the drug’s efficacy and safety profile.
Industry: In the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Tamoxifen-13C6 exerts its effects by binding to estrogen receptors on tumors and other tissues, forming a nuclear complex that decreases DNA synthesis and inhibits estrogen effects. This action is primarily cytostatic, meaning it halts cell growth rather than killing cells. The compound also engages mitochondrial estrogen receptors, impacting pathways like manganese superoxide dismutase activity, which influences reactive oxygen species levels and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic activity.
4-Hydroxytamoxifen: Another active metabolite with high potency.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer prevention.
Uniqueness
Tamoxifen-13C6 is unique due to its carbon-13 labeling, which allows for precise analytical studies and tracking in metabolic research. This labeling provides a significant advantage in understanding the pharmacokinetics and dynamics of tamoxifen and its metabolites .
Eigenschaften
Molekularformel |
C26H29NO |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI-Schlüssel |
NKANXQFJJICGDU-JTAPQUQISA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


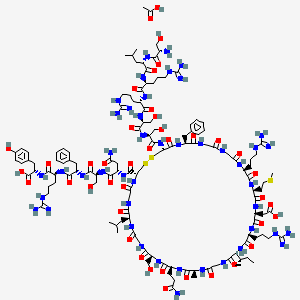
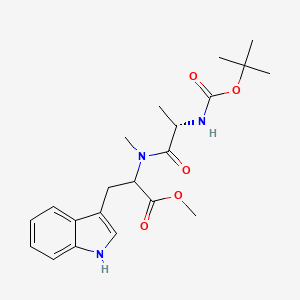
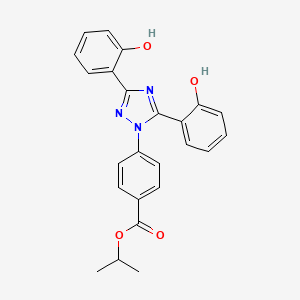
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

